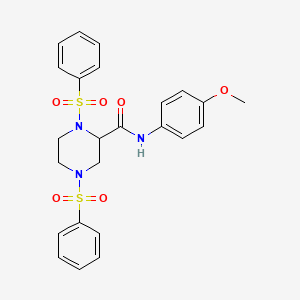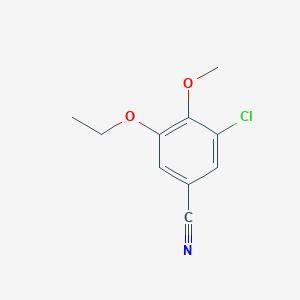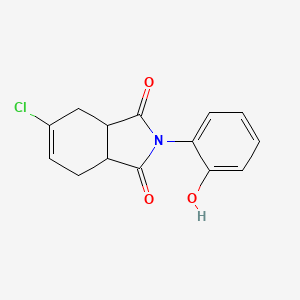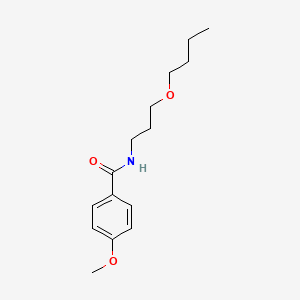
N-(4-methoxyphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide, commonly known as MPSP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 594.73 g/mol. MPSP is a piperazine-based compound that has been synthesized through various methods, and it has shown promising results in various scientific applications.
Wirkmechanismus
The mechanism of action of MPSP is complex and not fully understood. It has been suggested that MPSP exerts its anti-inflammatory and anti-tumor effects by inhibiting the activation of the NF-κB pathway, which plays a crucial role in inflammation and cancer cell growth. MPSP has also been found to inhibit the activity of certain enzymes involved in the production of inflammatory cytokines and prostaglandins. Additionally, MPSP has been shown to modulate the activity of certain ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
MPSP has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which play a crucial role in the pathogenesis of various diseases. Additionally, MPSP has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MPSP has also been shown to improve cognitive function and reduce oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
MPSP has several advantages as a research tool. It is a potent inhibitor of the NF-κB pathway, which makes it a valuable tool for studying inflammation and cancer cell growth. Additionally, MPSP has neuroprotective effects, which make it a valuable tool for studying neurodegenerative diseases. However, there are also some limitations to using MPSP in lab experiments. It is a complex compound that requires careful attention to detail in its synthesis and handling. Additionally, its mechanism of action is not fully understood, which may limit its use in certain research applications.
Zukünftige Richtungen
There are several future directions for research on MPSP. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, there is a need for further research on the mechanism of action of MPSP, which may lead to the development of new therapeutic agents. Another area of interest is the development of new applications for MPSP, such as in the treatment of autoimmune diseases and infectious diseases. Overall, MPSP is a promising compound that has the potential to make significant contributions to the field of scientific research.
Synthesemethoden
MPSP has been synthesized through several methods, including the reaction of 4-methoxyaniline with piperazine in the presence of sulfuric acid, followed by the reaction of the resulting product with phenylsulfonyl chloride. Another method involves the reaction of N-(4-methoxyphenyl)piperazine with bis(phenylsulfonyl)amide in the presence of triethylamine. The synthesis of MPSP is a complex process that requires careful attention to detail and precise reaction conditions.
Wissenschaftliche Forschungsanwendungen
MPSP has been extensively studied for its potential as a therapeutic agent in various scientific research applications. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. MPSP has been found to have potent anti-inflammatory and anti-tumor properties, and it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MPSP has been found to have neuroprotective effects and has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-(4-methoxyphenyl)piperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6S2/c1-33-20-14-12-19(13-15-20)25-24(28)23-18-26(34(29,30)21-8-4-2-5-9-21)16-17-27(23)35(31,32)22-10-6-3-7-11-22/h2-15,23H,16-18H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJZFTSLOOJXJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CN(CCN2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-bis(benzenesulfonyl)-N-(4-methoxyphenyl)piperazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-({4-(hydroxymethyl)-4-[3-(trifluoromethyl)benzyl]-1-piperidinyl}methyl)-2-thienyl]ethanone](/img/structure/B4894319.png)
![4-[(1-cyclopropylethyl)(phenyl)amino]-4-oxobutanoic acid](/img/structure/B4894325.png)
![3-cyclohexyl-5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4894326.png)
![4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4894328.png)

![2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4894337.png)
![1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4894344.png)
![3-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4894357.png)
![3-chloro-N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4894380.png)
![(1R*,5S*)-6-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4894387.png)
![[3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B4894390.png)
![N-cyclopropyl-1'-[(4-methoxyphenyl)acetyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4894393.png)

